DXR-IN-2

Description

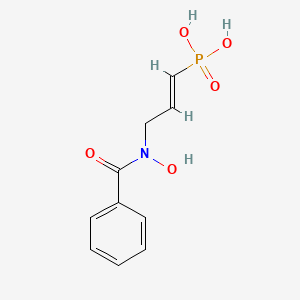

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12NO5P |

|---|---|

Molecular Weight |

257.18 g/mol |

IUPAC Name |

[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid |

InChI |

InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+ |

InChI Key |

WRBGAVGCJQZOGA-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

DXR-IN-2: A Technical Whitepaper on its Mechanism of Action as a DXR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

DXR-IN-2 is a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive target for antimicrobial drug development. This compound has demonstrated significant antimalarial activity by targeting P. falciparum DXR. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

This compound functions as an antimalarial agent by specifically inhibiting the enzymatic activity of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) within the MEP pathway of Plasmodium falciparum. The MEP pathway is responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for the synthesis of various vital isoprenoids.

The catalytic action of DXR involves the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP). This reaction is a two-step process involving an intramolecular rearrangement followed by an NADPH-dependent reduction. The active site of DXR contains a divalent metal cation, typically Mn²⁺ or Mg²⁺, which is crucial for the binding of the substrate and catalysis.

While specific binding studies for this compound are not publicly available, its mechanism is inferred to be analogous to that of the well-characterized DXR inhibitor, fosmidomycin. These inhibitors typically act as substrate mimics, binding to the DXP active site of the DXR enzyme. It is highly probable that this compound engages with the active site of DXR, chelating the essential divalent metal cation and forming interactions with surrounding amino acid residues, thereby preventing the binding and processing of the natural substrate, DXP. This inhibition of DXR disrupts the MEP pathway, leading to a depletion of essential isoprenoid precursors and ultimately causing parasite death.

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

The following diagram illustrates the MEP pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through enzymatic and whole-cell assays. The following table summarizes the available data.

| Parameter | Target | Value |

| IC₅₀ | Plasmodium falciparum DXR | 0.1062 µM |

| IC₅₀ | Plasmodium falciparum (whole cell) | 0.369 µM |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize DXR inhibitors like this compound.

DXR Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the DXR enzyme. A common method is a coupled enzyme assay that monitors the consumption of NADPH.

Principle: The activity of DXR is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.

Materials:

-

Recombinant DXR enzyme

-

1-deoxy-D-xylulose-5-phosphate (DXP) substrate

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a positive control (a known DXR inhibitor like fosmidomycin) and a negative control (solvent only).

-

Add a fixed concentration of the DXR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution containing DXP and NADPH.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Plasmodium falciparum Growth Inhibition Assay

This assay measures the efficacy of a compound in inhibiting the growth of the malaria parasite in an in vitro culture of human red blood cells.

Principle: Parasite growth is assessed by quantifying parasite-specific macromolecules, such as DNA or lactate dehydrogenase (pLDH), after a defined incubation period in the presence of the test compound.

Materials:

-

Synchronized culture of Plasmodium falciparum (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound (or other test compounds)

-

96-well microplate

-

DNA-intercalating dye (e.g., SYBR Green I) or pLDH assay reagents

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

In a 96-well plate, add the this compound dilutions. Include positive (e.g., chloroquine) and negative (medium only) controls.

-

Add a suspension of P. falciparum-infected RBCs (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, quantify parasite growth. For a SYBR Green I based assay: a. Lyse the RBCs and stain the parasite DNA with SYBR Green I. b. Measure fluorescence using a plate reader.

-

Calculate the percent inhibition of parasite growth for each this compound concentration relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a targeted inhibitor of P. falciparum DXR, a critical enzyme in the essential MEP pathway. Its mechanism of action involves the disruption of isoprenoid biosynthesis, leading to parasite death. The quantitative data demonstrates its potent activity at both the enzymatic and cellular levels. The experimental protocols outlined provide a framework for the evaluation of this compound and other DXR inhibitors. Further investigation into the specific binding kinetics and structural interactions of this compound with the DXR enzyme would provide a more complete understanding of its molecular mechanism and could aid in the development of next-generation antimalarial agents.

DXR-IN-2: A Technical Guide to its Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DXR-IN-2 as an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). DXR is a critical enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plants. The absence of this pathway in humans makes DXR a promising target for the development of novel antimicrobial and antimalarial agents. This document details the quantitative inhibitory data for this compound, outlines relevant experimental protocols for inhibitor characterization, and visualizes key biological and experimental processes.

Core Concepts: The MEP Pathway and DXR

The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DXR, also known as IspC, catalyzes the second committed step of this pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][2][3] Inhibition of DXR blocks the production of essential isoprenoids, leading to cell death in organisms that rely on the MEP pathway.

Quantitative Inhibition Data for this compound

This compound has been identified as a potent inhibitor of DXR and demonstrates antimalarial activity.[4][5][6][7][8] The following table summarizes the available quantitative data for its inhibitory effects.

| Inhibitor | Target | Parameter | Value (µM) | Reference |

| This compound | Plasmodium falciparum DXR (enzyme) | IC50 | 0.1062 | [4][5][7][8] |

| This compound | Plasmodium falciparum (whole parasite) | IC50 | 0.369 | [4][5][7][8] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme or the growth of a parasite by 50%.

Experimental Protocols

The characterization of DXR inhibitors like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

DXR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the enzymatic activity of DXR by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm. A decrease in absorbance at this wavelength is directly proportional to DXR activity.

Principle: The DXR-catalyzed conversion of DXP to MEP is coupled with the oxidation of NADPH to NADP+. The rate of decrease in absorbance at 340 nm is measured to determine enzyme velocity.

Materials:

-

Purified recombinant DXR enzyme

-

1-deoxy-D-xylulose 5-phosphate (DXP) substrate

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 25 mM MgCl2)[3]

-

This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, a known concentration of purified DXR enzyme, and NADPH.[3]

-

Add varying concentrations of this compound (or control inhibitor) to the wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, DXP.[3]

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2][9][10]

Principle: A solution of the inhibitor is titrated into a solution containing the DXR enzyme. The heat change upon each injection is measured, and the resulting data are used to determine the thermodynamic parameters of the binding event.

Materials:

-

Purified recombinant DXR enzyme

-

This compound or other test inhibitors

-

ITC buffer (dialysis buffer for the protein)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze the purified DXR enzyme against the ITC buffer. Dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

-

Load the DXR enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

-

Integrate the heat change peaks for each injection and plot them against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).

In Vitro Antimalarial Activity Assay

This assay determines the efficacy of the inhibitor against the whole parasite cultured in vitro.

Principle: Plasmodium falciparum is cultured in human red blood cells. The growth of the parasite in the presence of varying concentrations of the inhibitor is assessed, typically using a fluorescent DNA-binding dye that quantifies parasite proliferation.

Materials:

-

Synchronized culture of Plasmodium falciparum

-

Human red blood cells

-

Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

-

This compound or other test inhibitors

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Serially dilute the inhibitor in the culture medium in a 96-well plate.

-

Add the parasitized red blood cell culture to each well.

-

Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2) for a defined period (e.g., 72 hours).

-

After incubation, lyse the red blood cells and add the fluorescent dye.

-

Measure the fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth.

-

Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value.

Visualizations

The Methylerythritol Phosphate (MEP) Pathway

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the step catalyzed by DXR and inhibited by this compound.

Experimental Workflow for DXR Inhibitor Evaluation

Caption: A generalized workflow for the screening and characterization of DXR inhibitors.

Mechanism of DXR Inhibition

Caption: Competitive inhibition of DXR by this compound, which binds to the DXP substrate site, preventing catalysis.

References

- 1. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DXR Inhibitor 11a (free acid) | 2260608-07-7 [chemicalbook.com]

- 6. This compound | DXR抑制剂 | CAS 2260608-07-7 | 美国InvivoChem [invivochem.cn]

- 7. MEP | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 8. Plasmodium | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

DXR-IN-2: A Hypothetical Antimalarial Agent Targeting PfDXR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "DXR-IN-2" is a hypothetical agent used in this guide for illustrative purposes. The data, experimental protocols, and discussions are based on established methodologies and publicly available research on antimalarial drug discovery and the Plasmodium falciparum DXP-reductoisomerase (PfDXR) target.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of new antimalarial agents with novel mechanisms of action.[1] One promising and validated target for antimalarial drug development is the 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme in P. falciparum (PfDXR).[2] This enzyme is a critical component of the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in the parasite but absent in its human host.[2] This guide provides a comprehensive technical overview of the hypothetical inhibitor, this compound, as a potential antimalarial agent targeting PfDXR.

Mechanism of Action of this compound (Hypothetical)

This compound is postulated to be a potent and selective inhibitor of PfDXR. By binding to the active site of the enzyme, this compound would block the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a crucial step in the isoprenoid synthesis pathway. The disruption of this pathway would inhibit the production of essential molecules for parasite survival, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), ultimately leading to parasite death.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro activity, selectivity, and parasite killing kinetics of this compound.

Table 1: In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | IC50 (nM) |

| 3D7 (drug-sensitive) | 15.2 ± 2.1 |

| K1 (chloroquine-resistant) | 18.5 ± 3.4 |

| Dd2 (multidrug-resistant) | 20.1 ± 2.9 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / IC50 of 3D7) |

| HEK293 | > 50 | > 3289 |

| HepG2 | > 50 | > 3289 |

Table 3: Parasite Reduction Ratio (PRR) after 48h Exposure to 10x IC50

| Compound | Mean Log10 Reduction in Parasitemia |

| This compound (Hypothetical) | 4.2 |

| Artemisinin (Control) | 4.5 |

| Chloroquine (Control) | 3.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This assay determines the 50% inhibitory concentration (IC50) of the compound against P. falciparum.

-

Materials:

-

P. falciparum cultures (e.g., 3D7, K1, Dd2 strains)

-

Human erythrocytes

-

Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine)

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer

-

96-well microplates

-

-

Procedure:

-

Synchronized ring-stage parasites are cultured at 2% hematocrit and 1% parasitemia.

-

This compound is serially diluted and added to the parasite cultures in 96-well plates.

-

Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, SYBR Green I lysis buffer is added to each well.

-

Plates are incubated in the dark for 1 hour.

-

Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

IC50 values are calculated by non-linear regression analysis of the dose-response curves.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound against mammalian cell lines.[3]

-

Materials:

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of this compound.

-

Plates are incubated for 48-72 hours.

-

MTT solution is added to each well and incubated for 4 hours.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

-

In Vivo Efficacy Study (P. berghei Mouse Model)

This study evaluates the antimalarial activity of the compound in a murine model.[4]

-

Materials:

-

Plasmodium berghei ANKA strain

-

BALB/c mice

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Positive control drug (e.g., chloroquine)

-

-

Procedure:

-

Mice are infected with P. berghei via intraperitoneal injection of infected red blood cells.

-

Treatment with this compound, vehicle, or a positive control drug is initiated 24 hours post-infection.

-

The compound is administered once daily for four consecutive days.

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

The mean survival time of the mice in each group is recorded.

-

Efficacy is determined by the reduction in parasitemia compared to the vehicle-treated group.

-

Conclusion and Future Directions

The hypothetical data for this compound demonstrates a promising profile for a novel antimalarial agent, characterized by potent activity against drug-resistant P. falciparum strains, a high selectivity index, and a rapid parasite-killing effect. The targeting of the essential and parasite-specific MEP pathway suggests a lower likelihood of cross-resistance with existing antimalarials.

Further preclinical development of a compound like this compound would involve pharmacokinetic studies, formulation optimization, and more extensive safety and toxicology assessments. Ultimately, the goal is to develop new, effective, and safe antimalarial therapies to combat the global threat of malaria.

References

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The druggable antimalarial target PfDXR : overproduction strategies and kinetic characterization [repository.up.ac.za]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antibacterial Properties of DXR Inhibitors: A Focus on Novel Non-hydroxamate Lipophilic Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) as a promising target for novel antibacterial agents. It delves into the rationale for developing non-hydroxamate lipophilic inhibitors, exemplified by the hypothetical compound DXR-IN-2, and presents relevant data and experimental protocols.

Introduction: The MEP Pathway and DXR as a Prime Antibacterial Target

The emergence of antimicrobial resistance (AMR) is a significant global health threat, necessitating the discovery of novel antibiotics with new mechanisms of action.[1][2] The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis in many bacteria, protozoa, and plants, presents a compelling target for new antimicrobial drugs.[1][3] Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, suggesting that inhibitors of the MEP pathway should exhibit low host toxicity.[1][4]

DXR, the second enzyme in the MEP pathway, catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.[3][5] This step is essential for the survival of many pathogenic microorganisms, including Mycobacterium tuberculosis and Plasmodium falciparum, making DXR a well-validated target for antimicrobial drug development.[1][3]

The Limitations of Existing DXR Inhibitors

Fosmidomycin and its analogue FR900098 are natural product inhibitors of DXR that have been extensively studied.[3][6] These compounds are hydroxamates that chelate the divalent metal ion in the active site of DXR.[1][4] However, their clinical utility is hampered by several factors:

-

High Polarity: The hydroxamate and phosphonate moieties render these molecules highly polar, leading to poor cell permeability and limited efficacy against certain pathogens like M. tuberculosis.[1][3]

-

Metabolic Instability: The hydroxamate group is susceptible to metabolic degradation, resulting in a short half-life.[1][5]

-

Toxicity Concerns: Hydroxamates are known to have potential off-target effects and toxicity issues.[1][5]

These limitations have spurred the development of novel, non-hydroxamate, and more lipophilic DXR inhibitors to improve pharmacokinetic properties and broaden the spectrum of activity.[1]

This compound: A Representative Non-hydroxamate Lipophilic DXR Inhibitor

For the purpose of this guide, we will consider "this compound" as a representative of a new class of synthetic, non-hydroxamate, lipophilic DXR inhibitors. The design of such compounds aims to overcome the drawbacks of earlier inhibitors by replacing the problematic hydroxamate group with alternative metal-binding groups and by incorporating more lipophilic substituents to enhance cell penetration.[1]

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[7][8] The following table summarizes hypothetical MIC data for this compound against a panel of clinically relevant bacteria, based on typical values for novel DXR inhibitors.

| Bacterial Strain | Gram Stain | Disease Association | This compound MIC (µg/mL) | Fosmidomycin MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Negative | Urinary tract infections | 4 | >256 |

| Klebsiella pneumoniae ATCC 700603 | Negative | Pneumonia, bloodstream infections | 8 | >256 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | Various nosocomial infections | 16 | >256 |

| Acinetobacter baumannii ATCC 19606 | Negative | Pneumonia, meningitis | 8 | 128 |

| Staphylococcus aureus ATCC 29213 | Positive | Skin infections, sepsis | >64 | >256 |

| Mycobacterium tuberculosis H37Rv | N/A | Tuberculosis | 2 | >128 |

Note: The lower MIC values for this compound against Gram-negative bacteria and M. tuberculosis compared to Fosmidomycin would be attributed to its enhanced lipophilicity and non-hydroxamate nature, allowing for better penetration of the bacterial cell wall. The lack of activity against Gram-positive cocci like S. aureus is common for DXR inhibitors as these bacteria often have alternative pathways or efflux pumps.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][9]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Positive control (bacterial growth without inhibitor)

-

Negative control (broth only)

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.

-

-

Inoculation:

-

Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

Visualizations: Signaling Pathways and Experimental Workflows

The MEP Pathway and the Site of DXR Inhibition

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibition of DXR by this compound.

Experimental Workflow for Screening Antibacterial DXR Inhibitors

Caption: A typical workflow for the discovery and development of novel antibacterial DXR inhibitors.

This guide provides a foundational understanding of the potential of non-hydroxamate lipophilic DXR inhibitors as a new class of antibacterial agents. Further research and development in this area are crucial for addressing the growing challenge of antimicrobial resistance.

References

- 1. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.dk [idexx.dk]

- 11. idexx.com [idexx.com]

In-Depth Technical Guide on the Preliminary Efficacy of Doxorubicin Efficacy Modulators

A Note on Nomenclature: Publicly available scientific literature and databases do not contain information on a specific agent designated "DXR-IN-2." The following guide provides a comprehensive overview of the preclinical efficacy and evaluation of inhibitors that modulate the therapeutic effects of Doxorubicin (DXR), a widely used chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals.

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II (TOP2A), and the generation of reactive oxygen species (ROS), leading to cell death in rapidly dividing cancer cells.[1] However, its clinical utility is often limited by issues such as cardiotoxicity and the development of multidrug resistance (MDR).

A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux Doxorubicin from cancer cells, reducing its intracellular concentration and efficacy.[2][3] Consequently, a major focus of preclinical research is the development of inhibitors that can overcome Doxorubicin resistance and enhance its anti-tumor activity. This guide details the preliminary efficacy studies of such modulators, focusing on P-glycoprotein inhibitors and inhibitors of DNA damage response pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on agents that modulate Doxorubicin efficacy.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with Modulating Agents

| Cell Line | Modulating Agent | Concentration of Modulating Agent | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (Combination) | Fold-change in Sensitivity | Reference |

| MCF-7/ADR | Verapamil (P-gp inhibitor) | 1 µM | >10 µM | ~1 µM | >10 | [4] |

| MCF-7/ADR | Cyclosporine A (P-gp inhibitor) | 1 µM | >10 µM | ~2 µM | >5 | [2] |

| HepG2 | β-caryophyllene (P-gp inhibitor) | 50 µM | ~10 µM (at 24h) | ~2 µM (at 24h) | 5 | [3] |

| MCF7 | SGC8158 (PRMT7 inhibitor) | 5 µM | ~0.5 µM | ~0.1 µM | 5 | [5] |

| Hela | Simvastatin | 2 µM | ~1 µM | <0.5 µM | >2 | [6] |

Table 2: In Vivo Efficacy of Doxorubicin in Combination with Modulating Agents

| Animal Model | Tumor Type | Treatment Groups | Tumor Growth Inhibition (%) | Reference |

| Mice bearing MCF-7/ADR xenografts | Doxorubicin-resistant breast cancer | Doxorubicin alone | <20% | [4] |

| Verapamil alone | <10% | [4] | ||

| Doxorubicin + Verapamil (co-delivered in liposomes) | >80% | [4] | ||

| Mice bearing MH134 xenografts | Hepatocellular carcinoma | Doxorubicin alone | ~40% | [7] |

| Flavopiridol alone | ~20% | [7] | ||

| Doxorubicin + Flavopiridol | >70% | [7] | ||

| Mice bearing MCF-7 xenografts | Breast cancer | Doxorubicin alone | 20% | [8] |

| Black Cohosh (BC) extract alone | 12% | [8] | ||

| Doxorubicin + Black Cohosh (BC) extract | 57% | [8] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[1]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)[1]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin hydrochloride

-

Modulating agent (e.g., P-gp inhibitor)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Drug Treatment: Prepare serial dilutions of Doxorubicin and the modulating agent in culture medium. Treat the cells with Doxorubicin alone, the modulating agent alone, or a combination of both. Include untreated and vehicle control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] The IC50 values are then calculated from the dose-response curves.

-

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Doxorubicin in combination with a modulating agent in a mouse xenograft model.

-

Materials:

-

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[8]

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Doxorubicin alone, modulating agent alone, combination therapy).

-

Drug Administration: Administer the drugs according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Further analysis can include immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.[7]

-

Visualizations

Signaling Pathway

Caption: Doxorubicin resistance pathway mediated by P-glycoprotein.

Experimental Workflow

Caption: General experimental workflow for evaluating Doxorubicin modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. The co-delivery of a low-dose P-glycoprotein inhibitor with doxorubicin sterically stabilized liposomes against breast cancer with low P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-delivery of doxorubicin and P-gp inhibitor by a reduction-sensitive liposome to overcome multidrug resistance, enhance anti-tumor efficiency and reduce toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity [mdpi.com]

- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Activity of DXR-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in most bacteria, protozoan parasites, and plants, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by targeting DXR, the second enzyme in the MEP pathway. This enzyme catalyzes the NADPH-dependent conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). By inhibiting DXR, this compound effectively blocks the production of essential isoprenoid precursors, leading to growth inhibition and cell death in susceptible organisms.[1]

Quantitative In Vitro Activity Data

The inhibitory activity of this compound has been primarily characterized against Plasmodium falciparum, the causative agent of malaria.

| Target Enzyme/Organism | Parameter | Value (µM) | Reference |

| Plasmodium falciparum DXR | IC50 | 0.1062 | [1] |

| Plasmodium falciparum (in culture) | IC50 | 0.369 | [1] |

Note: At the time of this writing, specific Ki values and data on the inhibitory activity of this compound against DXR from other organisms, such as Mycobacterium tuberculosis, are not publicly available. Furthermore, the selectivity profile of this compound against other enzymes, including human reductoisomerases, has not been reported.

Experimental Protocols

Recombinant DXR Expression and Purification

Objective: To produce purified, active DXR enzyme for use in in vitro inhibition assays. The following is a general protocol that can be adapted for DXR from various species, including P. falciparum and M. tuberculosis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transform the DXR expression plasmid into a suitable E. coli expression strain.

-

Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DXR protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Spectrophotometric DXR Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified DXR enzyme. This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DXR-catalyzed reaction.

Materials:

-

Purified recombinant DXR enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl2, 1 mM DTT)

-

1-deoxy-D-xylulose 5-phosphate (DXP) substrate

-

NADPH

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing DXR enzyme and NADPH.

-

Add varying concentrations of this compound (or control solvent) to the wells of the microplate.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate DXP to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

Objective: To determine the in vitro activity of this compound against the blood stages of P. falciparum. This assay utilizes the fluorescent dye SYBR Green I to quantify parasite DNA, which serves as a proxy for parasite growth.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human red blood cells

-

This compound (or other test compounds)

-

96-well black, clear-bottom microplates

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain

-

Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plates. Include drug-free and uninfected red blood cell controls.

-

Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.

-

After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity of each well using a microplate reader.

-

Subtract the background fluorescence from uninfected red blood cells.

-

Plot the percentage of growth inhibition versus the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflows

References

Structural Analysis of Inhibitor Binding to 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR): A Case Study with Fosmidomycin

Disclaimer: No public scientific literature or structural data is available for a compound designated "DXR-IN-2". This technical guide instead provides a comprehensive analysis of the binding of the well-characterized inhibitor, Fosmidomycin , to DXR, serving as a template for the structural evaluation of DXR inhibitors.

Introduction

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a critical enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This pathway is essential for the biosynthesis of isoprenoids in most bacteria, parasites, and plants, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents.[3][4] Isoprenoids are vital for various cellular functions, including cell wall biosynthesis, electron transport, and the production of hormones and signaling molecules.

Fosmidomycin is a natural product that acts as a potent inhibitor of DXR.[5][6] It mimics the natural substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), and binds to the active site of the enzyme, preventing the formation of MEP.[7][8] Understanding the structural basis of fosmidomycin binding to DXR is crucial for the rational design of new and more effective DXR inhibitors with improved pharmacological properties.[9] This guide provides a detailed overview of the structural analysis of the DXR-Fosmidomycin interaction, including quantitative binding data, experimental methodologies, and visual representations of the relevant biological and experimental processes.

Quantitative Analysis of DXR-Fosmidomycin Binding

The binding affinity and inhibitory potency of fosmidomycin against DXR from various organisms have been determined using multiple biophysical and biochemical techniques. The key quantitative parameters are summarized below.

Table 1: Inhibition Constants of Fosmidomycin against DXR

| Organism | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Assay Conditions | Reference(s) |

| Escherichia coli | EcDXR | 38 nM (mixed inhibition) | - | Spectrophotometric assay monitoring NADPH consumption | [5] |

| Mycobacterium tuberculosis | MtbDXR | - | 80 nM | Coupled enzyme assay | [6] |

| Plasmodium falciparum | PfDXR | - | 36 nM | Spectrophotometric assay | [6] |

Table 2: Thermodynamic Parameters of Fosmidomycin Binding to DXR (via Isothermal Titration Calorimetry)

| Organism | Enzyme | Kₐ (M⁻¹) | Kₔ (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Conditions | Reference(s) |

| Mycobacterium tuberculosis | MtuDXR | - | - | -10.2 | 1.1 | - | Enhanced by NADPH | [10] |

Experimental Protocols

The structural and functional analysis of the DXR-Fosmidomycin interaction relies on several key experimental techniques. Detailed methodologies for these are outlined below.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the DXR-Fosmidomycin complex, revealing the precise binding mode of the inhibitor in the enzyme's active site.[5]

Protocol for Crystallization and Structure Determination of the DXR-Fosmidomycin-NADPH Ternary Complex:

-

Protein Expression and Purification:

-

The gene encoding DXR is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).

-

The protein is overexpressed and purified using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography) to achieve high purity.

-

-

Crystallization:

-

The purified DXR protein is concentrated to a suitable concentration (e.g., 10 mg/mL).

-

The protein is incubated with a molar excess of Fosmidomycin and the cofactor NADPH.

-

Crystallization screening is performed using various crystallization cocktails (e.g., different precipitants, buffers, and salts) and techniques (e.g., hanging drop or sitting drop vapor diffusion).

-

Crystals are grown at a constant temperature (e.g., 20°C).

-

-

Data Collection and Processing:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, indexed, and scaled using appropriate software.

-

-

Structure Solution and Refinement:

-

The structure is solved by molecular replacement using a known DXR structure as a search model.

-

The model is refined against the diffraction data, and the inhibitor and cofactor molecules are built into the electron density map.

-

Water molecules are added, and the final model is validated for its geometric quality.

-

DXR Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the potency of inhibitors like fosmidomycin (e.g., IC₅₀ and Kᵢ values). A common method is a spectrophotometric assay that monitors the consumption of the cofactor NADPH.[6]

Protocol:

-

Reaction Mixture Preparation:

-

A reaction buffer is prepared (e.g., 100 mM Tris-HCl pH 7.8, 25 mM MgCl₂).

-

A known concentration of purified DXR enzyme is added to the buffer.

-

A fixed concentration of NADPH is added to the mixture.

-

Varying concentrations of the inhibitor (Fosmidomycin) are added to the reaction wells.

-

-

Reaction Initiation and Monitoring:

-

The reaction is initiated by the addition of the substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).

-

The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between DXR and an inhibitor.[10][11]

Protocol:

-

Sample Preparation:

-

Purified DXR and the inhibitor (Fosmidomycin) are dialyzed against the same buffer to minimize heat of dilution effects.

-

The concentrations of the protein and ligand are accurately determined.

-

-

ITC Experiment:

-

The DXR solution is placed in the sample cell of the ITC instrument.

-

The Fosmidomycin solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor solution into the protein solution are performed while the heat change in the sample cell is measured.

-

-

Data Analysis:

-

The heat released or absorbed upon each injection is integrated to generate a binding isotherm.

-

The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kₐ, ΔH, and n.

-

The dissociation constant (Kₔ) is the reciprocal of the association constant (Kₐ).

-

The Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated from these parameters.

-

Visualizations

The following diagrams illustrate the MEP pathway, the DXR-catalyzed reaction, and a general workflow for the structural analysis of inhibitor binding.

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.

Caption: The reaction catalyzed by DXR and its inhibition by Fosmidomycin.

Caption: A general workflow for the structural analysis of DXR inhibitors.

Conclusion

The structural and quantitative analysis of the interaction between DXR and its inhibitor Fosmidomycin provides a robust framework for understanding the molecular basis of DXR inhibition. The detailed experimental protocols and the resulting data are instrumental for the discovery and development of new anti-infective agents targeting the MEP pathway. The combination of X-ray crystallography, enzyme kinetics, and calorimetry offers a multi-faceted approach to characterize inhibitor binding, which is essential for structure-based drug design efforts aimed at combating infectious diseases.

References

- 1. Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr): a review of the synthesis and biological evaluation of recent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (Dx...: Ingenta Connect [ingentaconnect.com]

- 3. Non-hydroxamate inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): A critical review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of 1-deoxy-d-xylulose 5-phosphate reductoisomerase in a quaternary complex with a magnesium ion, NADPH and the antimalarial drug fosmidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of Potential Bisubstrate Inhibitors against Mycobacterium tuberculosis (Mtb) 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (Dxr)—Evidence of a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetic Properties of DXR-IN-2

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "DXR-IN-2". The following technical guide is a comprehensive template designed to meet the user's specifications. It utilizes illustrative data and standardized methodologies to serve as a framework for presenting the pharmacokinetic properties of a novel chemical entity. Researchers and scientists are encouraged to substitute the placeholder data with their experimental findings for this compound.

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) profile. This document provides a detailed overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, a promising new chemical entity. A comprehensive evaluation of a drug candidate's PK profile is crucial for predicting its efficacy and safety in vivo. Inadequate ADME properties are a significant cause of failure for drug candidates in development. This guide is intended for researchers, scientists, and drug development professionals to provide a core understanding of the disposition of this compound in biological systems.

Pharmacokinetic Profile of this compound

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro ADME Properties of this compound

| Parameter | Assay System | Value |

| Aqueous Solubility | Phosphate Buffered Saline (pH 7.4) | 152 µM |

| LogD | Octanol/Water (pH 7.4) | 2.8 |

| Plasma Protein Binding | Human Plasma | 95.2% |

| Mouse Plasma | 92.8% | |

| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min |

| Mouse Liver Microsomes (MLM) | t½ = 25 min | |

| Permeability | Caco-2 (A to B) | 15 x 10⁻⁶ cm/s |

| Caco-2 (B to A) | 32 x 10⁻⁶ cm/s | |

| Efflux Ratio | Caco-2 | 2.1 |

| CYP450 Inhibition (IC₅₀) | CYP1A2 | > 50 µM |

| CYP2C9 | 25 µM | |

| CYP2D6 | 18 µM | |

| CYP3A4 | 8 µM |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cₘₐₓ | ng/mL | 1250 | 450 |

| Tₘₐₓ | h | 0.1 | 1.5 |

| AUC₀₋ₜ | ng·h/mL | 1890 | 2340 |

| AUC₀₋ᵢₙf | ng·h/mL | 1950 | 2400 |

| t½ | h | 2.5 | 3.1 |

| CL | mL/min/kg | 8.5 | - |

| Vd | L/kg | 1.8 | - |

| F (%) | % | - | 40 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Aqueous Solubility

A stock solution of this compound in DMSO was added to phosphate-buffered saline (pH 7.4) to a final concentration of 200 µM. The solution was shaken for 24 hours at room temperature. After incubation, the solution was filtered through a 0.45 µm filter. The concentration of this compound in the filtrate was determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard curve.

Plasma Protein Binding

Plasma protein binding was determined by equilibrium dialysis. A solution of this compound (5 µM) in plasma was dialyzed against a protein-free buffer using a semi-permeable membrane. The system was incubated at 37°C for 6 hours. After reaching equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The percentage of bound drug was calculated from the concentration difference.

Metabolic Stability

This compound (1 µM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with acetonitrile. The concentration of the remaining parent compound was quantified by LC-MS/MS. The in vitro half-life (t½) was determined from the first-order decay plot.

Caco-2 Permeability

Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. For the A to B permeability assay, this compound (10 µM) was added to the apical (A) side, and the amount of compound that permeated to the basolateral (B) side was measured over 2 hours. For the B to A permeability assay, the compound was added to the basolateral side, and permeation to the apical side was measured. The concentrations of this compound were determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

In Vivo Pharmacokinetics in Mice

Male CD-1 mice were administered this compound either as a single intravenous bolus dose (1 mg/kg) via the tail vein or by oral gavage (10 mg/kg). Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathways and Workflows

Caption: General overview of the ADME process for an orally administered drug.

Caption: Workflow for pharmacokinetic characterization of a drug candidate.

The Potent DXR Inhibitor Fosmidomycin: A Technical Guide to its Mechanism and Effect on Isoprenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids are a vast and essential class of molecules in all living organisms, synthesized through two primary pathways: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol phosphate (MEP) pathway. Many pathogenic bacteria, parasites like Plasmodium falciparum, and plants rely on the MEP pathway, which is absent in humans, making its enzymes attractive targets for antimicrobial drug development. A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). This document provides a detailed technical overview of Fosmidomycin, a potent and well-characterized inhibitor of DXR. We will explore its mechanism of action, its profound effects on the MEP pathway, and provide quantitative data on its inhibitory activity, alongside detailed experimental protocols for its study.

Introduction: The MEP Pathway and DXR as a Drug Target

Isoprenoids, numbering over 50,000 different types, are vital for various biological functions, including electron transport (quinones), cell membrane stability (hopanoids), and cell wall biosynthesis (dolichols).[1] The MEP pathway is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria and plant chloroplasts.[1]

The second and first committed step in the MEP pathway is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC).[1][2][3] This enzyme performs a dual function: the intramolecular rearrangement and subsequent NADPH-dependent reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][2] Given its essentiality for pathogen survival and its absence in humans, DXR has emerged as a prime target for the development of novel anti-infective agents.[1][2][3]

Fosmidomycin: A Potent Inhibitor of DXR

Fosmidomycin is a natural phosphonic acid antibiotic that acts as a specific and potent inhibitor of DXR.[2][4][5] It is a structural analogue of the substrate DXP. Its inhibitory action blocks the MEP pathway, leading to a depletion of essential isoprenoids and ultimately causing cell death in susceptible organisms.[4][6]

Mechanism of Action

Fosmidomycin is a slow, tight-binding inhibitor of DXR.[7] It acts as a competitive inhibitor with respect to the substrate DXP and an uncompetitive inhibitor towards the cofactor NADPH.[7][8] Crystallographic studies of DXR in complex with Fosmidomycin have revealed the molecular basis of its inhibitory activity. The phosphonate group of Fosmidomycin occupies the same binding site as the phosphate group of DXP, forming critical hydrogen bonds with active site residues.[7] The hydroxamate moiety of Fosmidomycin chelates the divalent metal cation (typically Mg²⁺ or Mn²⁺) in the active site, which is essential for catalysis.[7][9] This binding mode effectively mimics the transition state of the DXP to MEP conversion, leading to potent inhibition of the enzyme.[7]

Effect on Isoprenoid Biosynthesis

Inhibition of DXR by Fosmidomycin leads to a significant disruption of the MEP pathway. Treatment of susceptible organisms, such as P. falciparum, with Fosmidomycin results in a measurable decrease in the levels of MEP pathway intermediates and downstream products like ubiquinones and dolichols.[4] This blockade of isoprenoid biosynthesis disrupts essential cellular processes, including DNA replication and hemoglobin digestion in the malaria parasite, ultimately inhibiting its growth.[3]

Quantitative Data: Inhibitory Activity of Fosmidomycin

The inhibitory potency of Fosmidomycin against DXR has been quantified for various organisms. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor effectiveness. The table below summarizes reported IC₅₀ values for Fosmidomycin against DXR from different sources.

| Organism | Enzyme | IC₅₀ (µM) | Reference |

| Escherichia coli | EcDXR | 0.008 - 0.03 | [7][8] |

| Plasmodium falciparum | PfDXR | 0.034 - 0.036 | [1][8] |

| Mycobacterium tuberculosis | MtDXR | 0.08 - 0.31 | [5][8] |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as substrate and cofactor concentrations.

Experimental Protocols

DXR Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against DXR is a spectrophotometric assay that monitors the oxidation of NADPH.[1][6][9]

Objective: To determine the IC₅₀ value of Fosmidomycin against a purified DXR enzyme.

Materials:

-

Purified recombinant DXR enzyme (e.g., from E. coli or P. falciparum)

-

1-deoxy-D-xylulose 5-phosphate (DXP) substrate

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 25 mM MgCl₂[1]

-

Fosmidomycin stock solution (in water or appropriate buffer)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions: Prepare fresh solutions of DXP, NADPH, and serial dilutions of Fosmidomycin in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate DXP.

-

Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Perspectives

Fosmidomycin is a powerful tool for studying the MEP pathway and serves as a lead compound for the development of new anti-infective agents. Its specific inhibition of DXR validates this enzyme as a crucial target for combating a range of pathogens. While Fosmidomycin itself has limitations in clinical use, such as poor bioavailability, ongoing research focuses on developing analogues with improved pharmacokinetic properties.[5][10] The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, provides a solid foundation for the rational design of next-generation DXR inhibitors to address the growing challenge of antimicrobial resistance.

References

- 1. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of fosmidomycin on metabolic and transcript profiles of the methylerythritol phosphate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of DXR-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DXR-IN-2 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1] This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans.[1][2] This makes DXR a compelling target for the development of antimicrobial agents. These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in relevant biological systems.

Note on Application in Mammalian Cell Culture: The primary target of this compound, the DXR enzyme of the MEP pathway, is not present in human or other mammalian cells. Therefore, this compound is not expected to have a direct, on-target effect on most mammalian cells in culture. Its primary application is as an antimicrobial agent, particularly against organisms that utilize the MEP pathway for isoprenoid synthesis. The protocols provided below are for its use against Plasmodium falciparum. For researchers interested in targeting metabolic pathways in mammalian cancer cell culture, we have included a section on inhibitors of the de novo pyrimidine synthesis pathway, a well-established target in cancer therapy.

This compound: An Inhibitor of the MEP Pathway

Mechanism of Action

This compound specifically inhibits the DXR enzyme, which catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DOXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP).[3][4] This is a critical step in the MEP pathway, and its inhibition leads to a depletion of essential isoprenoid precursors, ultimately causing cell death in susceptible organisms.[1]

Primary Application: Antimalarial Activity

This compound has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

Quantitative Data for this compound

The following table summarizes the reported inhibitory activity of this compound.

| Target | Organism/System | IC50 Value |

| DXR Enzyme | Plasmodium falciparum | 0.1062 µM |

| Whole Cell | Plasmodium falciparum | 0.369 µM |

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow

MEP Pathway Inhibition by this compound

Caption: Inhibition of the MEP pathway by this compound.

General Workflow for Testing this compound Against P. falciparum

Caption: Workflow for evaluating the antimalarial activity of this compound.

Experimental Protocol: In Vitro Antimalarial Assay

This protocol describes a general method for assessing the efficacy of this compound against P. falciparum in cell culture.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a low oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).

-

Assay Setup:

-

Plate 100 µL of parasite culture (e.g., at 1% parasitemia and 2% hematocrit) into each well of a 96-well plate.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with no drug (negative control) and a known antimalarial (positive control).

-

-

Incubation: Incubate the plate for 72 hours under the same conditions used for parasite culture.

-

SYBR Green I Assay:

-

Prepare the SYBR Green I lysis buffer.

-

Carefully remove 100 µL of the culture medium from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix thoroughly and incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the negative control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Alternative Target for Mammalian Cell Culture: De Novo Pyrimidine Synthesis

For researchers focused on cancer cell metabolism, a more relevant target than the MEP pathway is the de novo pyrimidine synthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[5][6] A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH).

De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition

Caption: Inhibition of de novo pyrimidine synthesis by a DHODH inhibitor.

General Protocol: Testing a DHODH Inhibitor in Cancer Cell Culture

This protocol provides a general framework for evaluating the effect of a DHODH inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., glioblastoma, mesothelioma)[5][6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DHODH inhibitor (e.g., Brequinar, ML390)[5]

-

Uridine stock solution

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the DHODH inhibitor in complete culture medium. For rescue experiments, also prepare media containing the inhibitor plus a final concentration of uridine (e.g., 100 µM).

-

Treatment:

-

Remove the old medium from the cells.

-

Add 100 µL of the prepared drug dilutions (with and without uridine) to the appropriate wells.

-

Include vehicle control wells (e.g., DMSO).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Proliferation Assay:

-

Add the proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background reading.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percent viability against the log of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression. The rescue of the phenotype by uridine supplementation confirms the on-target effect of the DHODH inhibitor.[5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

Application Notes and Protocols for DXR Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals